Welcome to the BenchChem Online Store!
molecular formula C13H9F4N B8415496 Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-

Pyridine, 4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-

Cat. No. B8415496
M. Wt: 255.21 g/mol
InChI Key: UXTFPICLOZLTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08796471B2

Procedure details

To a stirred suspension of 4-fluoro-3-(trifluoromethyl)phenylboronic acid (42.6 g, 205 mmol) in toluene (200 mL) were added 4-bromo-2-methylpyridine (34.4 g, 200 mmol) and 2 M aqueous potassium carbonate (200 mL). After the addition of 1,1′-bis(diphenylphosphino)-ferrocene-palladium(II)dichloride dichloromethane complex (81.7 mg, 0.1 mmol), the two-phase, yellowish reaction mixture was stirred under reflux at 88° C. for 23 h. The resultant brownish reaction mixture was cooled to room temperature and extracted with toluene (200 mL). After washing with 10% brine (200 mL), the toluene layer was dried with Na2SO4 (50 g) and then treated under stirring with charcoal (2 g) for 30 min. Filtration and evaporation (50° C./≧10 mbar) afforded the crude title product (50.7 g, 99.4%) as an off-white, crystalline residue which was used without purification in the next step. 1H NMR (CDCl3, 400 MHz) δ 2.64 (s, 3H), 7.25-7.36 (m, 3H), 7.76-7.82 (m, 1H), 7.84 (dd, J1=6.7 Hz, J2=2.4 Hz, 1H), 8.58 (d, J=5.0 Hz, 1H). ESI-MS (m/z) [M+H]+256.3 (100).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
99.4%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].Br[C:16]1[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[CH:17]=2)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)B(O)O)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
34.4 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition of 1,1′-bis(diphenylphosphino)-ferrocene-palladium(II)dichloride dichloromethane complex (81.7 mg, 0.1 mmol)
CUSTOM
Type
CUSTOM
Details
the two-phase, yellowish reaction mixture
CUSTOM
Type
CUSTOM
Details
The resultant brownish reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (200 mL)
WASH
Type
WASH
Details
After washing with 10% brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene layer was dried with Na2SO4 (50 g)
ADDITION
Type
ADDITION
Details
treated
STIRRING
Type
STIRRING
Details
under stirring with charcoal (2 g) for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation (50° C./≧10 mbar)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CC(=NC=C1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.